Tert-butyl 3-(methylthio)piperidine-1-carboxylate chemical structure and properties
Tert-butyl 3-(methylthio)piperidine-1-carboxylate chemical structure and properties
An In-Depth Technical Guide to tert-Butyl 3-(methylthio)piperidine-1-carboxylate: A Key Building Block for Modern Drug Discovery
Introduction: The Strategic Value of Substituted Piperidines
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of pharmaceuticals and natural alkaloids.[1] Its saturated, six-membered heterocyclic structure allows for precise three-dimensional positioning of substituents, which is critical for optimizing interactions with biological targets.[2] In modern drug discovery, the synthesis of novel piperidine derivatives is a key strategy for developing new therapeutic agents.[1]
A critical aspect of multi-step organic synthesis is the use of protecting groups. The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability in a broad range of reaction conditions and its facile removal under mild acidic conditions. This allows for the selective modification of other functional groups within a molecule.
This guide focuses on tert-butyl 3-(methylthio)piperidine-1-carboxylate , a bifunctional building block that combines the proven piperidine scaffold with the versatile methylthio (-SCH₃) moiety. The introduction of a sulfur-containing group can significantly influence a molecule's physicochemical properties, including lipophilicity, metabolic stability, and receptor binding affinity. This document serves as a technical resource for researchers and drug development professionals, providing in-depth information on the structure, properties, synthesis, and strategic applications of this valuable synthetic intermediate.
Chemical Identity and Physicochemical Properties
The structural features of tert-butyl 3-(methylthio)piperidine-1-carboxylate—a Boc-protected nitrogen and a methylthio group at the 3-position—make it a versatile reagent for introducing a 3-thiophenylpiperidine core into target molecules.
Caption: Chemical structure of tert-butyl 3-(methylthio)piperidine-1-carboxylate.
Below is a summary of its key chemical and physical properties. Note that while some data is derived from structurally similar compounds, it provides a reliable profile for laboratory use.
| Property | Value | Source/Comment |
| IUPAC Name | tert-butyl 3-(methylthio)piperidine-1-carboxylate | Lexichem TK 2.7.0 |
| Molecular Formula | C₁₁H₂₁NO₂S | - |
| Molecular Weight | 231.36 g/mol | - |
| CAS Number | 143527-70-2 | Supplier dependent |
| Appearance | Colorless to pale yellow oil or solid | Inferred from similar compounds |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH) | Inferred from structure |
| Boiling Point | Not determined; likely >250 °C | High molecular weight and polarity |
| Melting Point | Not determined | May be a low-melting solid or oil |
Synthesis and Mechanistic Considerations
The synthesis of tert-butyl 3-(methylthio)piperidine-1-carboxylate is not commonly detailed in encyclopedic sources but can be reliably achieved from commercially available starting materials. The most logical and field-proven approach involves a two-step sequence starting from tert-butyl 3-hydroxypiperidine-1-carboxylate. This precursor is readily available and provides a direct handle for introducing the desired functionality.
Causality of the Synthetic Strategy
The core of the synthesis rests on a fundamental principle of organic chemistry: converting a poor leaving group (a hydroxyl group, -OH) into an excellent leaving group that can be readily displaced by a nucleophile. The tosylate group (-OTs) is ideal for this purpose. The subsequent step is a classic Sₙ2 (bimolecular nucleophilic substitution) reaction, where the sulfur-based nucleophile, sodium thiomethoxide, displaces the tosylate.
Caption: Synthetic workflow for tert-butyl 3-(methylthio)piperidine-1-carboxylate.
Experimental Protocol
This protocol is a self-validating system. Successful formation of the tosylate intermediate in Step 1 can be confirmed by TLC and NMR before proceeding, ensuring that the starting material for Step 2 is correct.
Materials:
-
tert-Butyl 3-hydroxypiperidine-1-carboxylate
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM)
-
Sodium thiomethoxide (NaSMe)
-
N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Step 1: Synthesis of tert-Butyl 3-(tosyloxy)piperidine-1-carboxylate (Intermediate)
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Reaction Setup: In a round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve tert-butyl 3-hydroxypiperidine-1-carboxylate (1.0 eq.) in anhydrous DCM. Cool the solution to 0 °C using an ice bath.
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Addition of Reagents: Add triethylamine (1.5 eq.) to the stirred solution, followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 eq.).
-
Rationale: Triethylamine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. The reaction is kept at 0 °C to control the exothermic reaction and minimize side products.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with saturated NaHCO₃ solution and then brine.
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Isolation: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude tosylate is often used directly in the next step without further purification.
Step 2: Synthesis of tert-Butyl 3-(methylthio)piperidine-1-carboxylate (Final Product)
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Reaction Setup: Dissolve the crude tosylate intermediate from Step 1 in anhydrous DMF or THF in a round-bottom flask under an inert atmosphere.
-
Nucleophilic Addition: Add sodium thiomethoxide (1.5 eq.) to the solution. Heat the reaction mixture to 50-60 °C.
-
Rationale: DMF is an excellent polar aprotic solvent for Sₙ2 reactions, promoting the nucleophilic attack of the thiomethoxide ion on the carbon bearing the tosylate leaving group. Heating is employed to ensure a reasonable reaction rate.
-
-
Reaction Monitoring: Stir the reaction at this temperature for 4-6 hours, monitoring its completion by TLC.
-
Workup: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the final product as a pure oil or solid.
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Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.[3]
Applications in Medicinal Chemistry and Drug Development
The utility of tert-butyl 3-(methylthio)piperidine-1-carboxylate lies in its capacity as a versatile building block. The Boc-protected amine allows for its incorporation into larger molecules via standard peptide coupling or reductive amination protocols, while the methylthio group offers unique advantages.
The Strategic Role of the Methylthio Moiety
-
Lipophilicity Modulation: The -SCH₃ group provides a moderate increase in lipophilicity compared to a hydroxyl group, which can be crucial for tuning a drug candidate's ADME (absorption, distribution, metabolism, and excretion) profile.
-
Metabolic Stability: While the tert-butyl group itself can be a site of metabolic oxidation, the C-S bond is generally more stable to metabolic cleavage than an ether (C-O) bond.[4] This can block a potential site of metabolism and improve a compound's half-life.
-
Receptor Interactions: The sulfur atom, with its available lone pairs of electrons, can participate in non-covalent interactions within a receptor binding pocket, such as hydrogen bonds or interactions with metallic cofactors, potentially enhancing potency or selectivity.
-
Synthetic Handle: The thioether can be selectively oxidized to a sulfoxide (-SOCH₃) or a sulfone (-SO₂CH₃). This transformation dramatically increases polarity and hydrogen bonding capacity, offering a late-stage diversification strategy to fine-tune a lead compound's properties without redesigning the entire synthetic route.
The Indispensable Boc Protecting Group
The Boc group is fundamental to the utility of this reagent. It renders the piperidine nitrogen non-nucleophilic, preventing it from interfering with reactions intended for other parts of a molecule. Its removal is typically achieved under mild acidic conditions (e.g., trifluoroacetic acid in DCM), which are orthogonal to many other protecting groups, enabling complex, multi-step syntheses. This strategic protection and deprotection is a cornerstone of modern pharmaceutical synthesis.[5][6]
Safety, Handling, and Storage
As with any chemical reagent, proper safety protocols must be followed. Based on data for structurally related piperidine derivatives, tert-butyl 3-(methylthio)piperidine-1-carboxylate should be handled with care.[7][8]
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves, and a lab coat.[8][9]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any vapors.[7] Avoid contact with skin, eyes, and clothing.[9] Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[8]
Conclusion
Tert-butyl 3-(methylthio)piperidine-1-carboxylate is more than just a chemical compound; it is a strategic tool for medicinal chemists. It provides a reliable means to introduce a 3-methylthiopiperidine scaffold, offering a nuanced method for modulating the biological and physicochemical properties of drug candidates. Its robust synthesis from common starting materials, combined with the strategic advantages of the methylthio group and the reliability of Boc protection, ensures its continued relevance as a valuable building block in the design and synthesis of next-generation therapeutics.
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